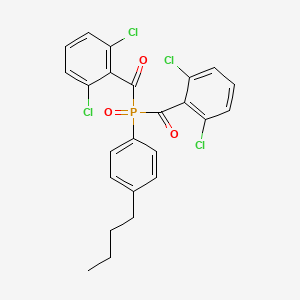
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone): is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
The synthesis of ((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) involves several steps. One common method includes the reaction of 4-butylphenylphosphine oxide with 2,6-dichlorobenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to changes in cellular processes. For example, it may interfere with cell signaling pathways, affecting cell growth and proliferation .
Comparaison Avec Des Composés Similaires
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) can be compared with other similar compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
4,4’-Bis(2,6-di-tert-butylphenol): Used as a stabilizer in polymers.
The uniqueness of ((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
220728-46-1 |
|---|---|
Formule moléculaire |
C24H19Cl4O3P |
Poids moléculaire |
528.2 g/mol |
Nom IUPAC |
[(4-butylphenyl)-(2,6-dichlorobenzoyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C24H19Cl4O3P/c1-2-3-6-15-11-13-16(14-12-15)32(31,23(29)21-17(25)7-4-8-18(21)26)24(30)22-19(27)9-5-10-20(22)28/h4-5,7-14H,2-3,6H2,1H3 |
Clé InChI |
GHCSUNQLIYAPQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)P(=O)(C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


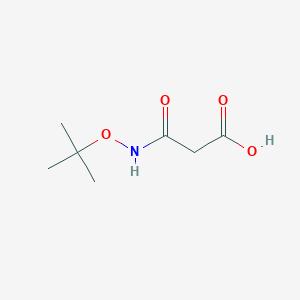


methanone](/img/structure/B12577317.png)
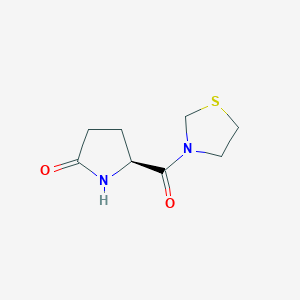
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
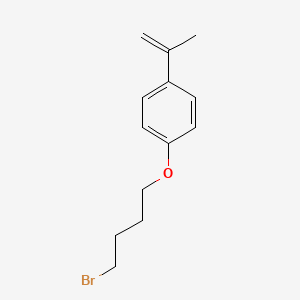
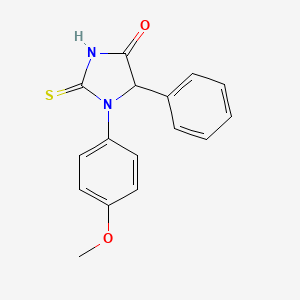
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)

![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
